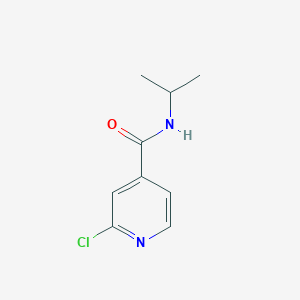

2-Chloro-N-isopropylisonicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-propan-2-ylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-6(2)12-9(13)7-3-4-11-8(10)5-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSSGGZMSWRLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476034 | |

| Record name | 2-CHLORO-N-ISOPROPYLISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439931-33-6 | |

| Record name | 2-CHLORO-N-ISOPROPYLISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-N-isopropylisonicotinamide: Synthesis, Characterization, and Applications in Chemical Research

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-isopropylisonicotinamide, a heterocyclic compound of interest in medicinal chemistry and synthetic research. We will detail its formal nomenclature and structural attributes, present a robust and logical protocol for its synthesis, outline standard methods for its analytical characterization, and discuss its role as a versatile synthetic intermediate in the context of drug discovery. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this molecule and its potential applications.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound belongs to the pyridinecarboxamide class of compounds, which are noted for their prevalence in biologically active molecules.

1.1. IUPAC Name and Structural Identifiers

-

IUPAC Name: The formal IUPAC name for this compound is 2-chloro-N-propan-2-ylpyridine-4-carboxamide [1].

-

CAS Number: 439931-33-6[1].

1.2. Chemical Structure

The structure consists of a pyridine ring chlorinated at the 2-position, with an N-isopropylcarboxamide group at the 4-position (the "iso" position).

1.3. Physicochemical Data

The following table summarizes key computed properties, which are crucial for experimental design, including solvent selection, purification, and analytical method development.

| Property | Value | Reference |

| Molecular Weight | 198.65 g/mol | [1] |

| Monoisotopic Mass | 198.0559907 Da | [1] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [3] |

Synthesis and Purification Workflow

The synthesis of this compound is most logically achieved via a standard two-step process involving the activation of a carboxylic acid precursor followed by amidation. This approach is fundamental in organic synthesis for its reliability and high yield.

Causality of Experimental Design: The core of this synthesis is the formation of a stable amide bond. Direct reaction between a carboxylic acid (2-chloroisonicotinic acid) and an amine (isopropylamine) is generally unfavorable and requires harsh conditions. To facilitate the reaction under mild conditions, the carboxylic acid's hydroxyl group is converted into a better leaving group. This is achieved by transforming it into an acyl chloride, a highly reactive intermediate that readily undergoes nucleophilic attack by the amine.

Caption: Synthetic workflow for this compound.

2.1. Detailed Experimental Protocol: Synthesis

This protocol is a representative method based on established chemical principles. Researchers should perform their own risk assessment and optimization.

-

Activation of Carboxylic Acid:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloroisonicotinic acid (1 equivalent).

-

Suspend the acid in an inert, anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) may be added to accelerate the reaction.

-

Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting acid).

-

Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 2-chloroisonicotinoyl chloride is typically used in the next step without further purification.

-

-

Amide Bond Formation:

-

Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve isopropylamine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents) in anhydrous DCM. The excess amine and base are used to neutralize the HCl generated during the reaction.

-

Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Analytical Characterization

Verifying the identity and purity of the final compound is a critical, self-validating step in any synthesis. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the analytical technique of choice for this purpose, providing information on both purity and molecular weight.[4][5]

Caption: Standard analytical workflow using LC-MS.

3.1. Standard Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Create a dilute working solution (e.g., 1-10 µg/mL) from the stock.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical screening gradient would be 5% to 95% B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). This mode is chosen because the pyridine nitrogen is readily protonated.

-

Scan Range: m/z 100-500.

-

Expected Ion: The primary ion of interest is the protonated molecule [M+H]⁺. Given the monoisotopic mass of 198.056 Da, the expected m/z value would be approximately 199.063 [2].

-

-

Data Interpretation: The resulting chromatogram should show a single major peak, indicating the purity of the compound. The mass spectrum corresponding to this peak should display a prominent signal at the calculated m/z for the protonated molecule, confirming its identity.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in public literature, its structure makes it a highly valuable intermediate for synthetic and medicinal chemists[6].

-

Synthetic Building Block: The isonicotinamide scaffold is a key feature in many pharmaceutical agents[6]. This compound serves as a pre-functionalized starting material. The chloro-substituent at the 2-position is particularly useful as it can act as a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.

-

Library Synthesis: In drug discovery, generating large libraries of related compounds for high-throughput screening is essential. This compound is an ideal starting point for creating a focused library of pyridinecarboxamides. By varying the substituent at the 2-position, researchers can systematically explore the structure-activity relationship (SAR) of a new chemical series.

-

Fragment-Based Drug Discovery (FBDD): The relatively small size and defined chemical features of this molecule make it a potential candidate for FBDD campaigns, where small molecular fragments are screened for binding to biological targets.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided by notifying companies, this compound should be handled with appropriate care in a laboratory setting.[1]

-

Hazard Statements:

-

Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H11ClN2O). Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(3-diethylamino-propyl)isonicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

-

2a biotech. (n.d.). 2-CHLORO-N-ISOPROPYLNICOTINAMIDE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroisonicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 2-chloro-N-cyclopropylisonicotinamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropylisonicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloronicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap. (2015). Method for preparing 2-chloronicotinic acid. Eureka. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

-

Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-67. Retrieved from [Link]

-

Lee, M. S., & Kerns, E. H. (1999). LC/MS applications in drug development. Mass Spectrometry Reviews, 18(3-4), 187-279. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-ethylnicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C9H11ClN2O | CID 12026212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H11ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. Hit2Lead | this compound | CAS# 439931-33-6 | MFCD02931394 | BB-4028648 [hit2lead.com]

- 4. Principles and applications of LC-MS in new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Chloro-N-isobutylisonicotinamide|CA|131418-11-6 [benchchem.com]

A Technical Guide to 2-Chloro-N-isopropylisonicotinamide: Synthesis, Properties, and Applications

Abstract: This document provides a comprehensive technical overview of 2-Chloro-N-isopropylisonicotinamide, a halogenated pyridine carboxamide derivative of interest to the chemical and pharmaceutical research sectors. The guide details its chemical identity, including its definitive CAS number, physicochemical properties, and structural information. A plausible, well-established synthetic protocol for its preparation via amidation is presented, alongside a representative analytical workflow for purity and identity confirmation. Furthermore, this guide explores the compound's potential applications as a versatile synthetic intermediate in drug discovery, contextualized by the broader significance of the isonicotinamide scaffold. Safety protocols and handling guidelines, derived from authoritative sources, are also included to ensure safe laboratory use. This whitepaper is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.

Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity within the class of substituted pyridines. Its core structure consists of a pyridine ring chlorinated at the 2-position, with an N-isopropylcarboxamide group at the 4-position (the iso or para position). This specific arrangement of functional groups makes it a valuable building block in synthetic chemistry.

The definitive Chemical Abstracts Service (CAS) number for this compound is 439931-33-6 [1]. This identifier is crucial for unambiguous database searching and regulatory compliance.

Caption: 2D Structure of this compound.

Table 1: Core Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 439931-33-6 | PubChem[1] |

| IUPAC Name | 2-chloro-N-propan-2-ylpyridine-4-carboxamide | PubChem[1] |

| Molecular Formula | C₉H₁₁ClN₂O | PubChem[1] |

| InChIKey | QZSSGGZMSWRLKH-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(C)NC(=O)C1=CC(=NC=C1)Cl | PubChem[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 198.65 g/mol | PubChem[1] |

| Monoisotopic Mass | 198.0559907 Da | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Polar Surface Area | 42 Ų | PubChem[1][2] |

| Heavy Atom Count | 13 | PubChem |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a standard amidation reaction. This involves the coupling of a 2-chloroisonicotinic acid derivative with isopropylamine. The carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine. A common and efficient method for this activation is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive 2-chloroisonicotinoyl chloride can then readily react with isopropylamine to form the desired amide bond.

The causality behind this two-step approach lies in the inherent low reactivity of a carboxylic acid with an amine. The hydroxyl group of the carboxyl moiety is a poor leaving group. Converting it to an acyl chloride creates an excellent leaving group (chloride), rendering the carbonyl carbon highly electrophilic and susceptible to attack by the amine's lone pair of electrons.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol is a representative procedure based on established chemical principles for amide bond formation.

Step 1: Formation of 2-Chloroisonicotinoyl Chloride (Activation)

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Add 2-chloroisonicotinic acid (1 equivalent) to the flask.

-

Slowly add thionyl chloride (SOCl₂, ~2-3 equivalents) to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) may be added to accelerate the reaction.

-

Gently heat the mixture to reflux (typically ~70-80°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 2-chloroisonicotinoyl chloride is often used directly in the next step without further purification.

Step 2: Amidation with Isopropylamine

-

Dissolve the crude acyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a new flask, and cool the solution in an ice bath (0°C).

-

In a separate vessel, dissolve isopropylamine (1.2 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in the same solvent. The base is crucial to neutralize the HCl byproduct generated during the reaction.

-

Add the isopropylamine solution dropwise to the stirred, cooled acyl chloride solution. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-16 hours, or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, quench the reaction by adding water. Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure compound.

Applications in Research and Development

The primary value of this compound in a research context lies in its utility as a versatile synthetic intermediate. The isonicotinamide scaffold is a well-recognized pharmacophore in medicinal chemistry[3].

-

Scaffold for Library Synthesis: The chlorine atom at the 2-position of the pyridine ring is a key functional handle. It is susceptible to nucleophilic aromatic substitution (SₙAr) and can be displaced by various nucleophiles (e.g., amines, thiols, alcohols). More significantly, it serves as an excellent coupling partner in modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions. This allows for the facile introduction of a wide array of chemical moieties at this position, enabling the rapid generation of diverse compound libraries for high-throughput screening.

-

Fragment-Based Drug Discovery: As a relatively small molecule, it can be used as a fragment in fragment-based drug discovery (FBDD) campaigns to probe the binding pockets of biological targets.

-

Analogue Development: The isonicotinamide core is present in numerous biologically active molecules. For instance, related derivatives have been investigated as modulators of metabolic receptors and enzymes[3][4]. A notable example is 2-Chloro-N-(2-fluorobenzyl)isonicotinamide, which has been identified as a Positive Allosteric Modulator (PAM) of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway[4]. This highlights the potential for derivatives of this compound to be explored for similar or novel biological activities.

Analytical Methodologies

To ensure the identity, purity, and quality of a synthesized batch of this compound, a combination of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation.

Caption: General analytical workflow for quality control.

Representative Protocol: Purity Assessment by HPLC-UV

This protocol describes a general method; specific parameters may require optimization.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute this stock to a working concentration of ~50-100 µg/mL with the mobile phase.

-

Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

-

Mobile Phase: A typical mobile phase would be a gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

Start with 95% A / 5% B.

-

Ramp to 5% A / 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions (95% A / 5% B) over 1 minute.

-

Equilibrate for 2 minutes before the next injection.

-

-

Detection: Monitor the elution at a wavelength where the compound has significant absorbance, typically between 254 nm and 270 nm for a pyridine ring system.

-

Analysis: Inject 5-10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks. A pure sample should exhibit a single major peak.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting[1].

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source |

|---|---|---|---|

| Hazard | H302 | Harmful if swallowed | PubChem[1] |

| H315 | Causes skin irritation | PubChem[1] | |

| H319 | Causes serious eye irritation | PubChem[1] | |

| H335 | May cause respiratory irritation | PubChem[1] | |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | PubChem[1] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling | Fisher Scientific[5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | Fisher Scientific[5] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed | PubChem[1] |

| P405 | Store locked up | PubChem[1] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant | PubChem[1] |

First-Aid Measures[5]

-

Inhalation: If inhaled, move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove and wash contaminated clothing before reuse.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

Handling Recommendations: Always handle this chemical inside a certified chemical fume hood. Use personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves. Avoid generating dust. Ensure containers are kept tightly closed in a dry, cool, and well-ventilated area.

Conclusion

This compound, identified by CAS number 439931-33-6, is a valuable heterocyclic intermediate for chemical synthesis and drug discovery. Its structure offers a modifiable scaffold, particularly at the 2-position, for the development of novel molecular entities. The synthesis is achievable through standard and scalable amidation chemistry. As with all laboratory chemicals, adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its hazardous properties. This guide provides the foundational knowledge required for scientists to confidently and safely incorporate this compound into their research and development programs.

References

-

Fisher Scientific. (2024). Safety Data Sheet: 2-Chloro-N-ethylnicotinamide.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12026212, this compound. PubChem.

-

BenchChem. (n.d.). 2-Chloro-N-isobutylisonicotinamide.

-

PubChemLite. (n.d.). This compound (C9H11ClN2O).

-

BenchChem. (n.d.). 2-Chloro-N-(2-fluorobenzyl)isonicotinamide.

-

Google Patents. (n.d.). CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.

Sources

- 1. This compound | C9H11ClN2O | CID 12026212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H11ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. 2-Chloro-N-isobutylisonicotinamide|CA|131418-11-6 [benchchem.com]

- 4. 2-Chloro-N-(2-fluorobenzyl)isonicotinamide | Benchchem [benchchem.com]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-N-isopropylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-isopropylisonicotinamide is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and development as a potential therapeutic agent. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination. The causality behind experimental choices is explained to provide field-proven insights for researchers.

Core Molecular Identifiers and Properties

A solid understanding of the fundamental molecular properties of this compound is the starting point for any research endeavor. These identifiers are crucial for accurate documentation and database searches.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-propan-2-ylpyridine-4-carboxamide | PubChem[1] |

| Molecular Formula | C₉H₁₁ClN₂O | PubChem[1] |

| Molecular Weight | 198.65 g/mol | PubChem[1] |

| CAS Number | 439931-33-6 | PubChem[1] |

| Appearance | Solid (predicted) | ChemBridge[2] |

| XLogP3 | 1.7 | PubChem[1] |

| Topological Polar Surface Area | 42 Ų | PubChem[1] |

Experimental Determination of Physical Properties

While some properties can be accurately computed, experimental verification is the gold standard in chemical research. The following sections detail the methodologies for determining key physical properties of this compound.

Melting Point

The melting point is a critical indicator of purity for a crystalline solid. For a pure compound, a sharp melting range is expected.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for determining the melting point of a crystalline solid.

Solubility

Solubility data is paramount for developing formulations and designing biological assays. The solubility of this compound should be determined in a range of solvents relevant to its intended application, including aqueous buffers and organic solvents.

Experimental Protocol: Gravimetric Solubility Determination

-

Equilibration: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Agitation: The vial is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: A known volume of the clear, saturated solution is evaporated to dryness, and the mass of the remaining solid is determined.

-

Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

Caption: Protocol for the gravimetric determination of solubility.

Predicted Spectral Properties

In the absence of experimentally acquired spectra, computational predictions provide valuable insights into the expected spectral characteristics of this compound. These predictions are based on the compound's known structure and can guide the interpretation of future experimental data.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. The predicted chemical shifts for this compound are presented below.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic CH (positions 3, 5) | 7.5 - 8.5 |

| Aromatic CH (position 6) | 7.0 - 8.0 |

| Isopropyl CH | 4.0 - 4.5 |

| Isopropyl CH₃ | 1.2 - 1.5 |

| Amide NH | 8.0 - 9.0 (broad) |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 165 - 175 |

| Aromatic C-Cl | 145 - 155 |

| Aromatic C (quaternary) | 140 - 150 |

| Aromatic CH | 120 - 130 |

| Isopropyl CH | 40 - 50 |

| Isopropyl CH₃ | 20 - 25 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (amide) | 3200 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (amide) | 1650 - 1680 |

| C=N and C=C stretch (aromatic ring) | 1400 - 1600 |

| C-Cl stretch | 600 - 800 |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the following key ions are predicted.

| Ion | Predicted m/z |

| [M]+• (Molecular Ion) | 198/200 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M+H]⁺ | 199/201 |

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While core identifiers and some computed properties are available, a notable gap exists in the experimental data for melting point, boiling point, solubility, and spectral characteristics. The provided protocols offer a clear pathway for researchers to obtain this critical information, thereby enabling more informed decisions in the drug development process. The combination of established data, predictive insights, and robust experimental methodologies presented here serves as a valuable resource for the scientific community engaged in the study of this and related compounds.

References

-

Creative Bioarray. (n.d.). Physical and Chemical Properties of Drugs and Calculations. Retrieved from [Link]

- Patel, P. M., et al. (2018). Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology, 8(2), 83-91.

-

Slideshare. (n.d.). Physicochemical Properties of Pharmaceutical Substances. Retrieved from [Link]

-

Unacademy. (n.d.). Physicochemical Properties Of Drugs. Retrieved from [Link]

-

KK Wagh College of Pharmacy. (n.d.). UNIT II PART II PHYSICOCHEMICAL PROPERTIES OF DRUG MOLECULES. Retrieved from [Link]

-

PubChem. (n.d.). Isonicotinamide. Retrieved from [Link]

- Meringer, M., et al. (2012). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Internet Journal of Chemistry, 1-10.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). New polymorphs of isonicotinamide and nicotinamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Syntheses, structures and properties of isonicotinamidium, thionicotinamidium, 2- and 3-(hydroxymethyl)pyridinium nitrates. Retrieved from [Link]

-

Wikipedia. (n.d.). Isonicotinamide. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H11ClN2O). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pursuing structure in microcrystalline solids with independent molecules in the unit cell using 1H–13C correlation data. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-chloro-4-pyridinyl)pyridine-4-carboxamide. Retrieved from [Link]

-

ChemBK. (n.d.). 4-CHLORO-N-ISOPROPYL-PYRIDINE-2-CARBOXAMIDE. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(1-methylethyl)acetamide. Retrieved from [Link]

Sources

Navigating the Synthesis and Handling of 2-Chloro-N-isopropylisonicotinamide: A Technical Guide for Chemical Researchers

This guide provides an in-depth technical overview of the chemical safety, handling, and relevant synthetic considerations for 2-Chloro-N-isopropylisonicotinamide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations.

Compound Profile and Hazard Identification

This compound (C₉H₁₁ClN₂O) is a solid, chlorinated pyridine carboxamide derivative with a molecular weight of 198.65 g/mol .[1][2] Its utility as a synthetic building block is significant, often employed in the creation of more complex molecules through further functionalization.[3] However, its chemical structure necessitates a thorough understanding of its potential hazards.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications for this compound[1]:

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

These classifications mandate careful handling to avoid ingestion, skin and eye contact, and inhalation of dust or aerosols.

Engineering Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, robust engineering controls and appropriate personal protective equipment are the primary lines of defense against exposure.

Engineering Controls

All work with solid this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4][5] The fume hood provides a controlled environment that captures and exhausts airborne particulates and vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing and solution preparation | Chemical splash goggles | Nitrile or neoprene gloves | Fully-buttoned lab coat | Recommended to be performed in a fume hood |

| Conducting reactions and purifications | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Flame-retardant lab coat | To be performed in a fume hood |

It is crucial to inspect all PPE for integrity before use and to follow proper doffing procedures to prevent cross-contamination.

Safe Handling and Experimental Workflow

The following diagram and protocol outline a self-validating system for the safe handling of this compound from receipt to disposal.

Caption: A typical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

-

Pre-Handling:

-

Upon receipt, inspect the container for any damage or leaks.

-

Thoroughly review the Safety Data Sheet (SDS) or available safety information.

-

Don the appropriate PPE as outlined in the table above.

-

-

Handling in a Fume Hood:

-

Weighing: Carefully weigh the solid compound in a tared container within the fume hood. Use a disposable weighing paper to minimize contamination of the balance.

-

Solution Preparation: Add the solvent to the solid in a controlled manner to avoid splashing. Cap the container securely before removing it from the fume hood.

-

Reaction Setup: For synthetic applications, set up the reaction apparatus within the fume hood. Transfer solutions containing the compound using appropriate techniques to minimize exposure.

-

-

Post-Handling:

-

Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent wash followed by soap and water is generally effective.

-

Waste Disposal: Dispose of all contaminated materials, including empty containers and used PPE, as hazardous waste in a clearly labeled, sealed container.[6]

-

PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.

-

Emergency Procedures

Preparedness for accidental exposure or release is critical. The following diagram illustrates the decision-making process for emergency response.

Caption: Decision-making flowchart for emergency situations.

First Aid Measures

-

In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Storage and Disposal

Proper storage and disposal are essential to maintain a safe laboratory environment and prevent environmental contamination.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked, and access should be restricted to authorized personnel.

Disposal

All waste containing this compound must be treated as hazardous waste.[6] Collect waste in a designated, leak-proof container that is clearly labeled with the full chemical name and the words "Hazardous Waste".[6] Do not mix with other waste streams unless compatibility has been confirmed. Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Synthetic Context and Reactivity

While specific, detailed synthetic procedures for this compound are not widely published, its preparation would likely follow established methods for the synthesis of substituted isonicotinamides. This typically involves the chlorination of a pyridine precursor, potentially using reagents like phosphorus oxychloride, followed by amidation.[7] The presence of the chloro- and amide functional groups makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions.[3] Researchers should be aware that reactions involving chlorinated pyridines may produce corrosive byproducts and should be conducted with appropriate safety measures in place.

References

-

This compound | C9H11ClN2O | CID 12026212 - PubChem. (n.d.). Retrieved from [Link]

-

This compound (C9H11ClN2O) - PubChemLite. (n.d.). Retrieved from [Link]

-

Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]

-

12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved from [Link]

-

2-chloronicotinonitrile - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C9H11ClN2O | CID 12026212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H11ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. 2-Chloro-N-isobutylisonicotinamide|CA|131418-11-6 [benchchem.com]

- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

2-Chloro-N-isopropylisonicotinamide: A Strategic Intermediate for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-N-isopropylisonicotinamide is a pivotal chemical intermediate whose value is anchored in the strategic placement of a chlorine atom on a pyridine ring. This halogen, activated by the adjacent ring nitrogen, serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth examination of its synthesis, reactivity, and analytical characterization. We present detailed, field-proven protocols for its preparation and subsequent use in derivatization, emphasizing the causality behind experimental choices. For professionals in drug discovery and agrochemical development, this molecule represents a robust scaffold for building complex molecular architectures, enabling the systematic exploration of chemical space and the efficient synthesis of targeted therapeutic and commercial compounds.

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal and process chemistry, the efficiency of a synthetic route often hinges on the strategic utility of its intermediates.[] this compound (CAS: 439931-33-6) has emerged as a significant heterocyclic building block, primarily due to its pre-functionalized core structure.[2][3] Its architecture combines a pyridine ring, an N-isopropylamide group, and a strategically positioned chlorine atom at the 2-position.

The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex.[4] This inherent reactivity allows for the straightforward introduction of a wide array of nucleophiles, making this compound an ideal precursor for constructing libraries of diverse molecules. Its utility is analogous to that of related compounds like 2-chloronicotinic acid, which serves as a critical starting material for numerous active pharmaceutical ingredients (APIs) and herbicides.[5]

This guide serves as a comprehensive technical resource, detailing the synthesis, reactivity, and analytical validation of this important intermediate.

Physicochemical and Spectroscopic Profile

Accurate identification is the cornerstone of chemical synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-propan-2-ylpyridine-4-carboxamide | PubChem[2] |

| CAS Number | 439931-33-6 | PubChem[2] |

| Molecular Formula | C₉H₁₁ClN₂O | PubChem[2][6] |

| Molecular Weight | 198.65 g/mol | PubChem[2] |

| Monoisotopic Mass | 198.05599 Da | PubChemLite[6] |

| SMILES | CC(C)NC(=O)C1=CC(=NC=C1)Cl | PubChem[2][6] |

| XLogP3 | 1.7 | PubChem[2] |

Expected Analytical Signatures

-

¹H NMR: Expected signals would include a doublet for the two methyl groups of the isopropyl moiety, a multiplet for the isopropyl CH, distinct signals for the protons on the pyridine ring, and a broad singlet or doublet for the amide N-H proton.

-

¹³C NMR: Characteristic peaks would correspond to the methyl carbons, the isopropyl CH, the aromatic carbons of the pyridine ring (with the carbon bearing the chlorine shifted downfield), and the carbonyl carbon of the amide.

-

Mass Spectrometry (ESI-MS): A prominent [M+H]⁺ ion at m/z 199.06, along with the characteristic isotopic pattern for a molecule containing one chlorine atom ([M+H+2]⁺ at m/z 201.06 with ~32% relative intensity).[6]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include an N-H stretch (around 3300 cm⁻¹), a C=O stretch for the secondary amide (around 1640-1680 cm⁻¹), and C-Cl stretching vibrations.

Core Synthesis Protocol: A Validated Approach

The most direct and reliable synthesis of this compound proceeds via a two-step sequence starting from commercially available 2-chloroisonicotinic acid. This method ensures high yield and purity.

Protocol 1: Synthesis of this compound

Step 1: Preparation of 2-Chloroisonicotinoyl Chloride

-

Rationale: The conversion of the carboxylic acid to its more reactive acid chloride derivative is essential for efficient amidation. Thionyl chloride (SOCl₂) is a cost-effective choice, producing gaseous byproducts (SO₂ and HCl) that are easily removed. A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction via the formation of a Vilsmeier reagent.

-

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroisonicotinic acid (1.0 eq).[7]

-

Add thionyl chloride (2.0-3.0 eq) as the solvent and reagent.

-

Add 2-3 drops of DMF.

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloroisonicotinoyl chloride is a solid or oil and is typically used in the next step without further purification.

-

Step 2: Amidation with Isopropylamine

-

Rationale: The highly electrophilic acid chloride reacts readily with the nucleophilic isopropylamine. A non-nucleophilic base, such as triethylamine (Et₃N), is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the isopropylamine reactant and driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent due to its inertness and ease of removal. The reaction is initiated at 0 °C to control the initial exotherm.

-

Methodology:

-

Dissolve the crude 2-chloroisonicotinoyl chloride from Step 1 in anhydrous DCM in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the isopropylamine/triethylamine solution dropwise to the cooled acid chloride solution over 30 minutes.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the acid chloride.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield this compound as a pure solid.

-

The Keystone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound as an intermediate lies in the reactivity of its C2-chloro substituent. This position is highly susceptible to SNAr, allowing for the facile introduction of various functional groups.

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining first step involves the attack of a nucleophile (Nu⁻) at the carbon bearing the chlorine atom. This forms a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex, where the charge is delocalized effectively onto the electronegative ring nitrogen. The subsequent fast step involves the expulsion of the chloride leaving group to restore aromaticity.

This predictable reactivity allows for the synthesis of a wide range of derivatives:

| Nucleophile Type | Example | Resulting Functional Group | Potential Application Area |

| Primary/Secondary Amines | Piperidine, Aniline | 2-Amino-pyridine derivative | Kinase inhibitors, GPCR modulators |

| Thiols | Ethanethiol, Thiophenol | 2-Thioether-pyridine derivative | Antiviral, antibacterial agents |

| Alkoxides/Phenoxides | Sodium methoxide, Phenol | 2-Ether-pyridine derivative | CNS agents, anti-inflammatory drugs |

| Azides | Sodium azide | 2-Azido-pyridine derivative | Precursor for triazoles (Click Chemistry) |

Analytical Workflow: Ensuring Purity and Identity

A self-validating protocol requires rigorous analytical confirmation. The following workflow ensures that the synthesized intermediate meets the quality standards required for subsequent synthetic steps.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

-

Rationale: RP-HPLC is the gold standard for determining the purity of organic compounds. It separates the target compound from starting materials, byproducts, and residual solvents based on polarity.

-

Sample Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 270 nm

-

Analysis: The purity is calculated from the peak area percentage of the main product peak relative to all other peaks.

-

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. This compound presents several hazards that require careful management.

-

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions for Safe Handling: [8]

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, nitrile gloves, and a lab coat.

-

Avoid formation of dust and aerosols. Use non-sparking tools.

-

Wash hands thoroughly after handling.

-

-

Conditions for Safe Storage: [8]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Conclusion: A Versatile Intermediate for Targeted Synthesis

This compound stands out as a highly valuable and versatile chemical intermediate. Its straightforward synthesis, combined with the predictable and efficient reactivity of the 2-chloro position via SNAr, provides a reliable platform for the development of novel compounds. For researchers in the pharmaceutical and agrochemical sectors, this molecule is not merely a building block but a strategic tool for accelerating discovery pipelines and constructing complex, high-value molecular targets with precision and efficiency.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 2-CHLORO-N-ISOPROPYLNICOTINAMIDE Source: 2a biotech URL: [Link]

-

Title: this compound (C9H11ClN2O) Source: PubChemLite URL: [Link]

-

Title: 2-chloro-N-cyclopropylisonicotinamide Source: LookChem URL: [Link]

-

Title: 2-Isopropylisonicotinamide Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 2-Chloroisonicotinamide Source: PubChem, National Center for Biotechnology Information URL: [Link]

- Source: Google Patents (CN101117332B)

-

Title: Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis Source: Autech Industry Co.,Limited URL: [Link]

-

Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) Source: PubMed, National Library of Medicine URL: [Link]

- Source: Google Patents (JPS56169672A)

-

Title: SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

-

Title: 2-Chloroisonicotinic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 2-chloro-N-propylpentanamide Source: PubChem, National Center for Biotechnology Information URL: [Link]

- Title: Method for preparing 2-chloronicotinic acid Source: Patsnap URL

- Title: Certain chlorination process for preparing 2-chloro-1,1,1-(C1 -C6)

-

Title: 2-chloro-N-(3-diethylamino-propyl)isonicotinamide Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

- 2. This compound | C9H11ClN2O | CID 12026212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-N-isobutylisonicotinamide|CA|131418-11-6 [benchchem.com]

- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. PubChemLite - this compound (C9H11ClN2O) [pubchemlite.lcsb.uni.lu]

- 7. 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

potential biological activity of 2-Chloro-N-isopropylisonicotinamide

An In-Depth Technical Guide to the Potential Biological Activity of 2-Chloro-N-isopropylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the pyridine carboxamide scaffold, and specifically isonicotinamide derivatives, represent a privileged structural motif.[1] These compounds have demonstrated a remarkable breadth of biological activities, finding applications as anti-inflammatory, antimicrobial, and kinase-modulating agents.[1][2][3] This guide focuses on a specific, yet under-explored derivative: this compound. While direct and extensive biological data for this compound is not yet prevalent in peer-reviewed literature, its structural features, when analyzed in the context of extensive structure-activity relationship (SAR) studies on related isonicotinamides, suggest a high potential for significant biological activity.

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the potential biological activities of this compound. It is designed to be a forward-looking resource, offering a scientifically grounded rationale for the investigation of this compound and presenting detailed experimental protocols to explore its therapeutic potential. We will delve into the plausible mechanisms of action, drawing parallels from closely related analogs, and provide a clear roadmap for its systematic evaluation.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H11ClN2O | [4] |

| Molecular Weight | 198.65 g/mol | [4] |

| IUPAC Name | 2-chloro-N-(propan-2-yl)pyridine-4-carboxamide | [4] |

| CAS Number | 439931-33-6 | [4] |

| Predicted XLogP3 | 1.7 | [4] |

Part 1: Hypothesized Biological Activities & Rationale

Based on the extensive literature on isonicotinamide and nicotinamide derivatives, we hypothesize that this compound possesses potential therapeutic value in three primary areas: kinase inhibition, anti-inflammatory action, and antifungal activity.

Kinase Inhibition

The isonicotinamide scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] Numerous studies have demonstrated that derivatives of this class can potently and selectively inhibit a variety of kinases, which are pivotal in cellular signaling and are often dysregulated in diseases such as cancer and neurodegenerative disorders.[2][3]

Rationale for Potential Kinase Inhibitory Activity:

-

Structural Similarity to Known Inhibitors: The core structure of this compound shares key features with documented kinase inhibitors. For instance, isonicotinamide derivatives have been identified as highly selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key target in Alzheimer's disease and other neurological conditions.[2][3]

-

Key Moieties for Interaction: The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction in kinase active sites. The chloro and isopropyl substituents can be tailored to fit into specific hydrophobic pockets within the kinase domain, potentially conferring selectivity and potency.

Potential Kinase Targets:

-

Glycogen Synthase Kinase-3 (GSK-3β)

-

Janus Kinases (JAKs)

-

Epidermal Growth Factor Receptor (EGFR) Kinase

Anti-inflammatory Activity

Isonicotinic acid and its derivatives have been reported to possess significant anti-inflammatory properties.[1][5][6] The mechanism often involves the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production or the enzymes involved in the inflammatory cascade.

Rationale for Potential Anti-inflammatory Activity:

-

Inhibition of Inflammatory Mediators: Isonicotinamide derivatives have been shown to inhibit the production of Reactive Oxygen Species (ROS) and other inflammatory mediators.[1] The structural features of this compound may allow it to interact with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), or to modulate signaling pathways such as NF-κB.

-

Structure-Activity Relationship: Studies on isonicotinates have shown that modifications to the amide and pyridine ring can significantly impact anti-inflammatory potency.[1] The chloro and isopropyl groups on the target molecule could enhance its activity compared to the parent isonicotinamide.

Antifungal Activity

Nicotinamide and isonicotinamide derivatives have emerged as a promising class of antifungal agents.[7][8][9][10] Their mechanism of action often involves the disruption of the fungal cell wall or other essential cellular processes.

Rationale for Potential Antifungal Activity:

-

Cell Wall Disruption: Recent studies on nicotinamide derivatives have identified compounds that exhibit potent antifungal activity by disrupting the fungal cell wall.[8][10]

-

SAR in Antifungal Nicotinamides: Structure-activity relationship studies have shown that specific substitutions on the nicotinamide scaffold are crucial for antifungal efficacy.[7][8] The combination of a chloro group and an isopropyl amide in this compound presents a unique substitution pattern that warrants investigation for antifungal properties.

Part 2: Experimental Protocols

To empirically validate the hypothesized biological activities of this compound, a series of robust and well-defined in vitro assays are proposed.

Workflow for Investigating Kinase Inhibitory Activity

Caption: Workflow for kinase inhibitor discovery and characterization.

2.1.1 In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is adapted from established methods for assessing kinase activity and inhibition.[11][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., GSK-3β).

Materials:

-

Recombinant human kinase (e.g., GSK-3β)

-

Kinase-specific substrate peptide

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Kinase reaction buffer

-

Diluted this compound or DMSO (vehicle control)

-

Recombinant kinase

-

Substrate peptide

-

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

-

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Investigating Anti-inflammatory Activity

Caption: Workflow for screening anti-inflammatory compounds.

2.2.1 Inhibition of Protein Denaturation Assay

This assay provides a simple and rapid preliminary screening for anti-inflammatory activity.[14][15][16]

Objective: To assess the ability of this compound to inhibit heat-induced protein denaturation.

Materials:

-

Bovine serum albumin (BSA)

-

Phosphate buffered saline (PBS), pH 6.4

-

This compound stock solution (in DMSO)

-

Diclofenac sodium (positive control)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare reaction mixtures containing BSA solution and various concentrations of this compound or diclofenac sodium. A control group with only BSA and vehicle (DMSO) should be included.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Cooling: Cool the mixtures to room temperature.

-

Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

-

IC50 Determination: Determine the IC50 value from the dose-response curve.

Workflow for Investigating Antifungal Activity

Caption: Workflow for the evaluation of novel antifungal agents.

2.3.1 Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18][19][20]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic fungi.

Materials:

-

Fungal isolates (e.g., Candida albicans)

-

RPMI-1640 medium

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

Fluconazole (positive control)

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

-

Compound Dilution: Prepare serial twofold dilutions of this compound and fluconazole in the microtiter plates with RPMI-1640 medium.

-

Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength.

-

Data Recording: Record the MIC values for each fungal isolate.

Part 3: Future Directions and Conclusion

The structural attributes of this compound, viewed through the lens of extensive research on the isonicotinamide scaffold, strongly suggest its potential as a biologically active molecule. The hypothesized activities as a kinase inhibitor, an anti-inflammatory agent, and an antifungal compound are all grounded in solid SAR data from related molecules.

The experimental workflows and protocols detailed in this guide provide a clear and robust framework for the systematic investigation of these potential activities. Successful validation in these in vitro assays would warrant progression to more complex cell-based models and eventually to in vivo studies to assess efficacy and safety.

Further research should also focus on:

-

Lead Optimization: Should promising activity be identified, SAR studies around the this compound core could lead to the development of more potent and selective analogs.

-

Target Deconvolution: For compounds exhibiting significant phenotypic effects (e.g., anti-inflammatory or antifungal), target identification and deconvolution studies will be crucial to elucidate the precise mechanism of action.

-

In Vivo Efficacy: Promising lead compounds should be evaluated in relevant animal models of disease to establish in vivo proof-of-concept.

References

- Babu, V. D., & Noor, A. (2011). In vitro anti-inflammatory and anti-arthritic activity of peptide/polypeptide of Aloe vera (L.) Burm. f. Journal of Applied Pharmaceutical Science, 1(7), 113.

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

- Chandra, S., Chatterjee, P., Dey, P., & Bhattacharya, S. (2012). Evaluation of in vitro anti-inflammatory activity of coffee against the denaturation of protein. Asian Pacific Journal of Tropical Biomedicine, 2(1), S178-S180.

-

Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

- Gunathilake, K. D. P. P., Loku, G. E., & Jansz, E. R. (2017). In vitro anti-inflammatory activity of a decoction of the whole plant of Aerva lanata. Journal of Pharmacognosy and Phytochemistry, 6(6), 1593-1596.

- CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement. CLSI document M27-S4.

- Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. International Journal of Drug Development and Research, 3(3), 189-196.

- Pierce, C. G., Uppuluri, P., & Lopez-Ribot, J. L. (2013). Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Journal of visualized experiments: JoVE, (78), 50358.

- Kraybill, B. C., Elkin, C., Nonomiya, J., Fletterick, R. J., & Shokat, K. M. (2002). In vitro kinase assays. Methods in enzymology, 356, 54-68.

- Luo, W., Li, Y., He, Y., Xia, Y., & Zhang, L. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169123.

- Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00092-19.

- Revie, N. M., Iyer, V., & Robbins, N. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 947.

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

- Wang, M., Sun, Z., Li, Y., Zhang, Y., & Fan, Z. (2019). Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. Chemistry Central Journal, 13(1), 1-8.

- Pei, M., Qian, A., Cao, L., Wang, Z., Lu, Y., Yan, C., & Liang, T. (2025). In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation and ADMET studies. New Journal of Chemistry, 49(15), 6151-6163.

- Madhavan, P., Mahalingam, S. R., Wong, E. H., Chong, P. P., Than, L., & Nasir, M. (2018). In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Virology & Mycology, 7(2).

- Jabeen, A., Qureshi, U., Yaqoob, S., Mesaik, M. A., Soomro, S., & Choudhary, M. I. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 25(10), 2351.

- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

- Ni, T., Xie, F., Li, L., Hao, Y., Chi, X., Yan, L., ... & Lv, Q. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135.

- Jabeen, A., Qureshi, U., Yaqoob, S., Mesaik, M. A., Soomro, S., & Choudhary, M. I. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 25(10), 2351.

- Wagner, F. F., Bishop, J. A., De-Peyster, E. T., Rynearson, K. D., & Holson, E. B. (2016). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. ACS chemical neuroscience, 7(2), 176-187.

- Li, Q., Liu, Y., Zhang, Y., Wang, M., & Fan, Z. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Chemistry & Biodiversity, 19(5), e202101032.

- Ni, T., Xie, F., Li, L., Hao, Y., Chi, X., Yan, L., ... & Lv, Q. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135.

- de Campos, M. M., Lisbôa, M. R., Santos, A. R., & Calixto, J. B. (2002). Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models. Life sciences, 71(21), 2491-2503.

- Jabeen, A., Qureshi, U., Yaqoob, S., Mesaik, M. A., Soomro, S., & Choudhary, M. I. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 25(10), 2351.

- Ni, T., Xie, F., Li, L., Hao, Y., Chi, X., Yan, L., ... & Lv, Q. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135.

-

American Chemical Society. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

- Wang, L., Zhang, J., Li, Y., Li, X., Wang, X., & Liu, Y. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 285, 116246.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12026212, this compound. Retrieved from [Link]

- Jabeen, A., Qureshi, U., Yaqoob, S., Mesaik, M. A., Soomro, S., & Choudhary, M. I. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 25(10), 2351.

- Google Patents. (n.d.). WO2010002586A3 - Topical compositions comprising isonicotinamide.

- Google Patents. (n.d.). CN110734398A - A kind of new preparation method of 2-chloronicotinic acid.

- Google Patents. (n.d.). US4748280A - Certain chlorination process for preparing 2-chloro-1,1,1-(C1 -C6).

Sources

- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H11ClN2O | CID 12026212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 17. benchchem.com [benchchem.com]

- 18. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-N-isopropylisonicotinamide Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Isonicotinamide Scaffold